N-[2-(2-methylpiperidin-1-yl)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[2-(2-methylpiperidin-1-yl)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide” is a complex organic compound. It is a derivative of quinazoline, a type of nitrogen-containing heterocycle . It also contains a piperidine ring, which is a common feature in many pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinazoline ring, a piperidine ring, and a phenylethyl group . These functional groups could potentially engage in a variety of chemical reactions .
Chemical Reactions Analysis
As a quinazoline derivative, this compound could potentially undergo a variety of chemical reactions. These might include reactions at the carbonyl groups, substitutions or additions at the aromatic ring, or reactions involving the piperidine ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of polar groups, the overall shape and size of the molecule, and the presence of aromatic rings .
Wissenschaftliche Forschungsanwendungen
Antibacterial and Pharmacological Properties
One study focuses on the synthesis, antibacterial activities, and pharmacological properties of enantiomers of temafloxacin hydrochloride, a potent member of the 4-pyridone-3-carboxylic acid class of antibacterial agents. This research highlights the critical role of such compounds in developing broad-spectrum antimicrobial agents, showcasing their potential application in battling bacterial infections (Chu et al., 1991).
CGRP Receptor Antagonism
Another study discusses the selection of an enantioselective process for preparing a potent calcitonin gene-related peptide (CGRP) receptor antagonist. This work emphasizes the importance of stereoselective synthesis in creating effective treatments for conditions mediated by the CGRP receptor, such as migraine. It illustrates the compound's utility in therapeutic applications by developing an economical synthesis method on a multikilogram scale (Cann et al., 2012).
Antidepressant Activity
Research on novel series of 3-ethoxyquinoxalin-2-carboxamides, designed as 5-HT3 receptor antagonists, provides insight into the structural requirements for antagonistic activity. This study not only explores the synthesis of these compounds but also evaluates their antidepressant-like activity, suggesting potential applications in treating depression (Mahesh et al., 2011).
Thymidylate Synthase Inhibition
A study on quinazoline antifolate thymidylate synthase inhibitors details the synthesis of compounds with various substituents and their testing as inhibitors. These compounds' role in inhibiting thymidylate synthase, a key enzyme in the synthesis of thymidine for DNA replication, points to their potential as antitumor agents. This research opens avenues for cancer treatment by targeting the biochemical pathways critical for tumor cell proliferation (Marsham et al., 1989).
Acetylcholinesterase Inhibition
The synthesis of tacrine-tetrahydroisoquinoline hybrids as acetylcholinesterase inhibitors by click chemistry method showcases another application. These compounds, aimed at treating neurodegenerative diseases like Alzheimer's, highlight the importance of innovative synthesis methods in developing new therapeutic agents (Ming, 2011).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(2-methylpiperidin-1-yl)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O3/c1-18-7-5-6-14-28(18)16-13-26-23(30)20-10-11-21-22(17-20)27-25(32)29(24(21)31)15-12-19-8-3-2-4-9-19/h2-4,8-11,17-18H,5-7,12-16H2,1H3,(H,26,30)(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEDSCNJJLEVCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.